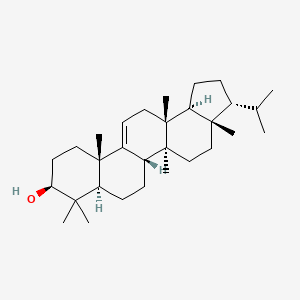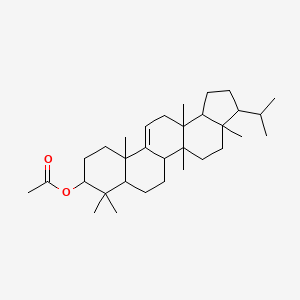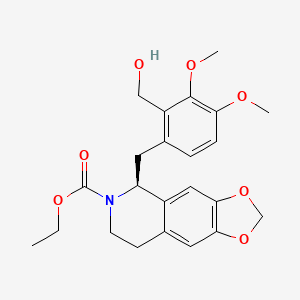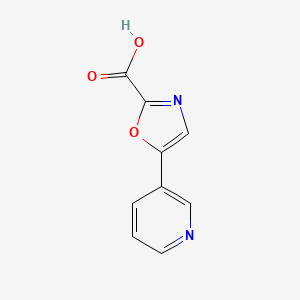
5-(ピリジン-3-イル)オキサゾール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is functionalized through the use of carbon dioxide and used in the preparation of 3-propenylcephem derivatives as antibacterial agents .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight is 254.67 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Pyridin-3-yl)oxazole-2-carboxylic acid were not found, oxazoles in general have been studied for their diverse chemical reactions .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an off-white solid .科学的研究の応用
医薬品研究
オキサゾール誘導体は、その多様な生物活性のゆえに、潜在的な医薬品用途において広く研究されています。それらは、抗菌剤 、抗真菌剤 、抗結核剤 、など、他にあります。
有機合成
オキサゾールは、より複雑な分子の構築のための中間体として、有機合成において重要です。それらは、さまざまな複素環式化合物の合成における主要な構成要素として役立ちます .
材料科学
材料科学では、オキサゾール誘導体は、安定性や構造などの要因に影響を与え、特定の特性を持つ新しいポリマーの開発に貢献できます .
化学研究
化学者は、オキサゾール誘導体を使用して、反応機構を研究し、新しい合成方法を開発することで、化学合成に利用できるツールキットを拡大しています .
生化学
Safety and Hazards
将来の方向性
The future directions of research on 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities . Oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting potential for therapeutic applications.
作用機序
Biochemical Pathways:
The affected biochemical pathways may vary depending on the specific targets. Oxazole derivatives have been associated with various activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . These activities suggest involvement in pathways related to cell growth, inflammation, and oxidative stress.
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For example, pH affects solubility, which impacts absorption. Additionally, drug interactions may alter its effects.
特性
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMJOJELHQXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696216 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857521-74-5 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
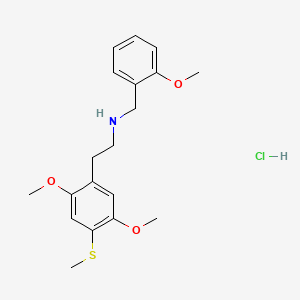
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)
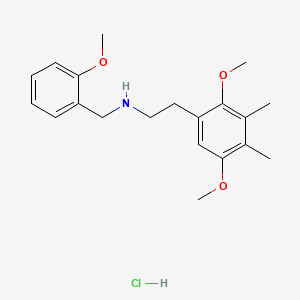
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)
![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

